2-(Hexadecylamino)naphthalene-1,4-dione
Description
Properties
CAS No. |
38528-34-6 |
|---|---|
Molecular Formula |
C26H39NO2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-(hexadecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C26H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-21-25(28)22-18-15-16-19-23(22)26(24)29/h15-16,18-19,21,27H,2-14,17,20H2,1H3 |
InChI Key |
BHKFWBRYUHZFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Hexadecylamino)naphthalene-1,4-dione generally follows a nucleophilic substitution pathway where the amino group bearing the hexadecyl chain is introduced at the 2-position of the naphthalene-1,4-dione scaffold. The starting material is often 2-chloronaphthalene-1,4-dione or 2,3-dichloronaphthalene-1,4-dione, which undergoes substitution with hexadecylamine under controlled conditions.
Preparation of 2,3-Dichloronaphthalene-1,4-dione (Key Intermediate)
A crucial intermediate for the synthesis is 2,3-dichloronaphthalene-1,4-dione, which can be prepared by chlorination of 1,4-naphthoquinone derivatives under acidic and catalytic conditions.
Method Summary (Adapted from Patent CN100347141C):
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| (A) Dissolution | 1,4-naphthoquinone sodium salt dissolved in water; pH adjusted to 2–5 with acids (HCl, H2SO4, or H3PO4) | Stirring at mild temperature | - |
| (B) Catalytic addition | Addition of iron powder, zinc powder, molysite, or ferrous salts (1–10%) as catalyst | Stirring for 15 min | - |
| (C) Chlorination | Chlorine gas introduced; reaction at 20–90 °C for ~20 hours | Controlled temperature | Crude product content > 90% |
| (D) Work-up | Cooling, filtration, recrystallization from ethanol or solvents like dimethylbenzene or chlorobenzene | Drying at 50–70 °C for 5 hours | Final product purity ≥ 98.5% |
This method allows for large-scale production with high purity and reproducibility. Variations include changing the acid used for pH control or the recrystallization solvent, affecting yield slightly but maintaining high purity (≥ 97.5%).
Amination to Form 2-(Hexadecylamino)naphthalene-1,4-dione
Once the dichloro intermediate is obtained, nucleophilic substitution with hexadecylamine introduces the hexadecylamino group at the 2-position.
- Dissolve 2,3-dichloronaphthalene-1,4-dione in an appropriate solvent such as ethanol or acetonitrile.
- Add hexadecylamine in stoichiometric or slight excess amounts.
- Heat the reaction mixture under reflux or at elevated temperature for several hours (often overnight).
- The reaction proceeds via nucleophilic aromatic substitution, where the chlorine at the 2-position is displaced by the hexadecylamino group.
- After completion, the reaction mixture is cooled, and the product precipitates or is extracted.
- Purification is achieved by filtration, recrystallization, or chromatographic methods.
This approach is supported by analogous synthetic routes for related amino-naphthoquinone derivatives, where arylamines react with naphthoquinones in the presence of catalysts like InCl3 or under reflux in ethanol.
Catalysis and Reaction Conditions
- Catalysts such as indium(III) chloride (InCl3) have been reported to facilitate the amination of naphthoquinones with arylamines, improving yields and reaction rates.
- Refluxing in ethanol or other polar solvents is common to ensure solubility and reaction efficiency.
- Reaction times range from several hours to overnight, depending on substrate reactivity.
- Work-up includes addition of water to precipitate the product, filtration, and washing with solvents like hexane to remove impurities.
Analytical Data and Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern and the presence of the hexadecyl chain.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of 2-(Hexadecylamino)naphthalene-1,4-dione.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretches of the quinone and N-H stretches of the amino group are observed.
- Melting Point: Typically reported to confirm purity and identity.
Purity and Yield
- Purity is often assessed by chromatographic techniques such as preparative layer chromatography or HPLC.
- Yields reported for similar amino-naphthoquinone derivatives range from moderate to high (60–90%), depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-(Hexadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species. This results in oxidative stress and cell damage, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of naphthoquinone derivatives are highly dependent on substituent type, position, and chain length. Below is a comparative analysis of key analogs:
<sup>a</sup> LogP values estimated via computational tools or derived from experimental data .
Key Research Findings
Anticancer and Antimicrobial Efficacy
- 2-(Octylamino)naphthalene-1,4-dione derivatives exhibit sub-micromolar IC₅₀ values against HepG2 liver cancer cells, outperforming shorter-chain analogs .
- Chlorinated derivatives (e.g., 2-chloro-3-(propylamino)naphthalene-1,4-dione) show potent inhibition of bacterial β-ketoacyl-ACP synthase III (IC₅₀ = 3.61 nM), a target for antimicrobial development .
Structural Insights from NMR and Crystallography
- <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for alkylamino-naphthoquinones correlate with electron-withdrawing effects of the quinone core, with downfield shifts observed for C-2 and C-3 carbons adjacent to the amino group .
- Crystal structures of 2-(prop-2-ynyloxy)naphthalene-1,4-dione reveal planar naphthoquinone rings stabilized by C–H⋯O and π–π interactions, critical for solid-state packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
